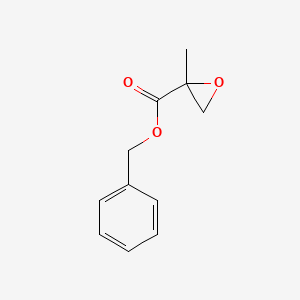

Benzyl 2-methyloxirane-2-carboxylate

Beschreibung

Historical Context and Evolution of Oxirane Chemistry

The study of oxiranes dates back to the 19th century, with the simplest oxirane, ethylene (B1197577) oxide, being a key industrial chemical for the production of ethylene glycol and polymers. Early synthetic methods primarily involved the dehydrohalogenation of halohydrins. A significant leap in oxirane synthesis came with the development of methods using peroxycarboxylic acids to directly epoxidize alkenes.

The evolution of oxirane chemistry has been marked by a continuous drive towards greater control over stereochemistry. This pursuit led to the development of catalytic, asymmetric epoxidation methods, which are foundational to modern stereoselective synthesis. Seminal contributions in this area include the Sharpless-Katsuki epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes. These methods provide access to enantiomerically enriched epoxides, which are invaluable as chiral building blocks for the synthesis of pharmaceuticals and natural products. nih.gov The application of epoxide chemistry is pivotal in the development of numerous high-profile pharmaceuticals, where the stereoselective synthesis of epoxide intermediates and their subsequent ring-opening are key steps.

Structural Classification of Glycidic Esters

Glycidic esters, formally known as α,β-epoxy esters, are a specific class of oxirane carboxylates. The most classic and enduring method for their synthesis is the Darzens condensation (also known as the glycidic ester condensation), discovered by Auguste Georges Darzens in 1904. enamine.netresearchgate.net This reaction involves the condensation of a ketone or an aldehyde with an α-haloester in the presence of a base to form the corresponding α,β-epoxy ester. enamine.netchemicalbook.com

The reaction mechanism begins with the deprotonation of the α-haloester to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate then undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the oxygen anion displaces the halide to form the epoxide ring. enamine.net

Glycidic esters can be structurally classified based on the substitution pattern on the two carbons of the oxirane ring. This substitution is determined by the choice of the starting carbonyl compound and the α-haloester.

Table 1: Structural Classification of Glycidic Esters from the Darzens Reaction

| Carbonyl Precursor | α-Haloester Precursor | Resulting Glycidic Ester Structure | Substitution Pattern |

| Aldehyde (R'-CHO) | Unsubstituted (X-CH₂-COOR") | R'-CH(O)CH-COOR" | 2,3-disubstituted |

| Ketone (R'-C(O)-R"") | Unsubstituted (X-CH₂-COOR") | R',R""-C(O)CH-COOR" | 2,2,3-trisubstituted |

| Aldehyde (R'-CHO) | Substituted (X-CHR"'-COOR") | R'-CH(O)CR"'-COOR" | 2,3,3-trisubstituted |

| Ketone (R'-C(O)-R"") | Substituted (X-CHR"'-COOR") | R',R""-C(O)CR"'-COOR" | Tetrasubstituted |

R', R"", R"" represent generic organic substituents. X represents a halogen.

This classification underscores the modularity of the Darzens reaction in creating a diverse range of glycidic esters with varying steric and electronic properties, which in turn influences their subsequent reactivity.

Significance of Benzyl (B1604629) 2-methyloxirane-2-carboxylate within the Context of Chiral Building Blocks and Synthetic Intermediates

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has elevated the importance of chiral building blocks. enamine.netnih.gov These are relatively simple molecules that possess defined stereochemistry and can be incorporated into the synthesis of more complex, biologically active targets. The chirality of biological targets, such as enzymes and receptors, often necessitates a strict stereochemical match for a drug to be effective. enamine.net Benzyl 2-methyloxirane-2-carboxylate is a prime example of such a building block, embodying several key features that make it synthetically valuable.

Structurally, this compound is a 2,2-disubstituted glycidic ester. The carbon atom at the 2-position of the oxirane ring is a quaternary stereocenter, a structural motif that can be challenging to construct. Optically active 2,2-disubstituted epoxides are versatile chiral building blocks, yet their enantioselective synthesis remains a significant challenge. nih.gov Methods such as the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones provide a route to these valuable structures with high enantioselectivity. nih.gov

The significance of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups:

The Oxirane Ring: As with all epoxides, the strained three-membered ring is a potent electrophile. It can be opened by a wide range of nucleophiles (e.g., amines, alkoxides, organometallics) in a regio- and stereoselective manner. This ring-opening reaction is a powerful tool for introducing new functional groups and building molecular complexity. For instance, nucleophilic attack at the less-substituted C3 position would lead to the formation of a chiral α-hydroxy-β-substituted ester.

The Benzyl Ester: The benzyl group serves as a versatile protecting group for the carboxylic acid. It is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenation (hydrogenolysis) under mild, neutral conditions. This orthogonality allows for the selective unmasking of the carboxylic acid at a desired stage of a synthetic sequence. Methods for the synthesis of benzyl esters are well-established. nih.gov

The combination of a reactive, stereodefined epoxide and a readily cleavable benzyl ester makes this compound a highly adaptable intermediate for producing a variety of other chiral molecules.

Table 2: Properties and Synthetic Potential of this compound

| Property | Description | Synthetic Implication |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₂O₃ | - |

| Key Functional Groups | Oxirane (Epoxide), Benzyl Ester | Dual reactivity for synthetic transformations. |

| Chirality | Contains a quaternary stereocenter at C2 | Valuable for the synthesis of enantiomerically pure target molecules. |

| Primary Synthesis Route | Asymmetric Darzens or Corey-Chaykovsky type reactions | Allows for the stereocontrolled introduction of the epoxide. |

| Key Reactions | 1. Nucleophilic Ring-Opening: Attack at C3 by Nu⁻2. Deprotection: Hydrogenolysis (H₂, Pd/C) | 1. Forms chiral α-hydroxy esters.2. Liberates the free carboxylic acid. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 2-methyloxirane-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(8-14-11)10(12)13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILAUPXKBRVORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl 2 Methyloxirane 2 Carboxylate and Analogues

Strategies for Oxirane Ring Formation

The construction of the three-membered epoxide ring is a critical step in the synthesis of Benzyl (B1604629) 2-methyloxirane-2-carboxylate. The two principal strategies employed are the epoxidation of an olefinic precursor and the Darzens condensation reaction.

Epoxidation of Olefinic Precursors

Epoxidation involves the direct oxidation of the carbon-carbon double bond of a suitable precursor, in this case, Benzyl 2-methylpropenoate (also known as benzyl methacrylate). This transformation can be achieved through various methods, including the use of peracids or metal-based catalysts, the latter offering the potential for asymmetric synthesis.

The reaction of alkenes with peroxy acids is a classic and reliable method for the synthesis of epoxides, known as the Prilezhaev reaction. For the synthesis of Benzyl 2-methyloxirane-2-carboxylate, the precursor, benzyl methacrylate (B99206), is treated with a peracid like meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism is concerted, involving the transfer of an oxygen atom from the peroxy acid to the double bond of the alkene. This reaction is generally stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. However, for a substrate like benzyl methacrylate, the resulting product is a racemic mixture of enantiomers. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) at or below room temperature. The primary byproduct, meta-chlorobenzoic acid, can be removed by a basic wash during the workup. While widely applicable, the electrophilic nature of the peracid means that electron-rich olefins react more readily. Electron-deficient olefins, such as α,β-unsaturated esters like benzyl methacrylate, may require more forcing conditions, such as elevated temperatures, to achieve efficient conversion. rsc.org

| Precursor | Reagent | Conditions | Product | Yield | Ref. |

| Benzyl 2-methylpropenoate | m-CPBA | Dichloromethane, rt | This compound | Good | rsc.org |

| Methyl methacrylate | m-CPBA | 1,2-dichloroethane, 80 °C, radical inhibitor | Methyl 2-methyloxirane-2-carboxylate | High | rsc.org |

This table presents generalized conditions and typical outcomes for peracid-mediated epoxidation of methacrylate esters.

Achieving enantioselectivity in the epoxidation of benzyl methacrylate is a significant goal, as the resulting chiral epoxide is a valuable building block. Metal-catalyzed asymmetric epoxidation methods provide a pathway to this objective. While the Sharpless-Katsuki epoxidation is highly effective for allylic alcohols, it is not directly applicable to α,β-unsaturated esters. mdpi.comresearchgate.net

Another approach involves the use of chiral dioxiranes, generated in situ from a ketone catalyst and a stoichiometric oxidant like Oxone. This method has shown promise for the epoxidation of electron-deficient olefins, including α,β-unsaturated esters, with high enantioselectivity. The development of new chiral ketone catalysts continues to expand the scope and utility of this transformation.

| Precursor | Catalyst System | Oxidant | Product | Enantiomeric Excess (ee) |

| General α,β-unsaturated ester | Chiral Mn-salen complex | NaOCl | Chiral α,β-epoxy ester | High |

| General α,β-unsaturated ester | Chiral Ketone/Oxone | Oxone | Chiral α,β-epoxy ester | High |

This table illustrates the potential of metal-catalyzed systems for the asymmetric epoxidation of α,β-unsaturated esters, though specific data for benzyl methacrylate is limited.

Darzens Condensation and Related Approaches

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters, also known as glycidic esters. This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. vaia.comsciencemadness.orgchemspider.com To synthesize this compound, acetone (B3395972) would be reacted with an α-haloacetate ester of benzyl alcohol, such as benzyl chloroacetate (B1199739) or benzyl bromoacetate, in the presence of a strong base.

The mechanism begins with the deprotonation of the α-haloester by the base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone (acetone). The resulting halo-alkoxide intermediate undergoes an intramolecular SN2 reaction, where the alkoxide displaces the halide to form the epoxide ring. vaia.com

Commonly used bases include sodium ethoxide, sodium methoxide, potassium tert-butoxide, and sodium amide. The choice of base and reaction conditions can influence the yield and the diastereoselectivity of the reaction when applicable. For the synthesis of this compound from the symmetrical ketone acetone, diastereoselectivity is not a concern. The reaction is a powerful tool as it forms both a carbon-carbon bond and the epoxide ring in a single synthetic operation. mdpi.com

| Carbonyl Compound | α-Haloester | Base | Product | Yield | Ref. |

| Acetone | Benzyl chloroacetate | NaOEt | Benzyl 2,2-dimethyloxirane-2-carboxylate | Good | sciencemadness.org |

| 4-Methoxybenzaldehyde | Methyl chloroacetate | NaOMe | Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate | 75% | chemspider.com |

This table provides examples of the Darzens condensation, illustrating the reactants and typical yields for the formation of glycidic esters.

Esterification Techniques for Benzyl Carboxylates

The formation of the benzyl ester is the second key transformation in the synthesis of the target molecule. This can be achieved either by starting with 2-methyloxirane-2-carboxylic acid and performing a direct esterification, or by converting a more readily available alkyl ester to the benzyl ester via transesterification.

Direct Esterification and Transesterification Protocols

Direct Esterification: The Fischer-Speier esterification is the most common method for direct esterification. It involves reacting a carboxylic acid (2-methyloxirane-2-carboxylic acid) with an alcohol (benzyl alcohol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the alcohol is used in excess, or the water formed as a byproduct is removed, often by azeotropic distillation. Given the potential for acid-catalyzed ring-opening of the epoxide, careful control of reaction conditions is necessary.

Transesterification: This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. For the synthesis of this compound, a readily available methyl or ethyl ester of 2-methyloxirane-2-carboxylic acid can be heated with benzyl alcohol in the presence of a catalyst. masterorganicchemistry.com Acid catalysts function similarly to the Fischer esterification, protonating the carbonyl group to enhance its electrophilicity. Base-catalyzed transesterification proceeds via nucleophilic acyl substitution, where a catalytic amount of a strong base (e.g., sodium benzoxide) generates the alkoxide of benzyl alcohol, which then attacks the carbonyl carbon of the starting ester. To drive the equilibrium, the lower-boiling alcohol byproduct (methanol or ethanol) is typically removed by distillation.

| Starting Material | Reagent | Catalyst | Method | Product |

| 2-Methyloxirane-2-carboxylic acid | Benzyl alcohol | H₂SO₄ | Direct Esterification | This compound |

| Methyl 2-methyloxirane-2-carboxylate | Benzyl alcohol | NaOBn (cat.) | Transesterification | This compound |

| Ethyl 2-methyloxirane-2-carboxylate | Benzyl alcohol | H₂SO₄ (cat.) | Transesterification | This compound |

This table summarizes the general protocols for direct esterification and transesterification to produce the target benzyl ester.

Activated Ester Methodologies

One of the foundational approaches for the synthesis of α,β-epoxy esters, such as this compound, is the Darzens glycidic ester condensation. unacademy.commychemblog.com This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. researchgate.net The reaction proceeds via the formation of a carbanion from the α-haloester, which then acts as a nucleophile, attacking the carbonyl compound. mychemblog.com A subsequent intramolecular SN2 reaction forms the epoxide ring. unacademy.com

For the synthesis of this compound, this would typically involve the reaction of a suitable ketone with a benzyl α-halo propionate. The choice of base is critical and can include sodium ethoxide, sodium amide, or potassium tert-butoxide. mychemblog.com The reaction is versatile, accommodating a range of aliphatic and aromatic ketones. mychemblog.com

| Reactant 1 | Reactant 2 | Base | Product |

| Ketone/Aldehyde | α-haloester | e.g., NaOEt, KOBut | α,β-epoxy ester |

| Acetone | Benzyl 2-chloropropanoate | Sodium ethoxide | This compound |

This table represents a generalized Darzens reaction for the synthesis of the target compound.

Stereoselective Synthesis of Enantiopure this compound

The biological and chemical properties of chiral molecules are often enantiomer-dependent, making the synthesis of enantiopure compounds a critical area of research. For this compound, several stereoselective strategies have been explored.

Asymmetric epoxidation of α,β-unsaturated esters is a powerful method for establishing the stereochemistry of the resulting epoxide. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a prominent example of an enantioselective epoxidation method. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for the epoxidation of unfunctionalized alkenes. openochem.org While originally developed for simple alkenes, modifications and second-generation catalysts have expanded its scope.

Another approach involves the use of chiral yttrium-biaryldiol complexes for the catalytic asymmetric epoxidation of α,β-unsaturated esters. nih.gov These catalysts have demonstrated high enantioselectivities for a variety of substrates. nih.gov For instance, β-aryl α,β-unsaturated esters have been epoxidized with up to 99% enantiomeric excess (ee). nih.gov Chiral ketones have also been developed as efficient catalysts for asymmetric alkene epoxidation. polyu.edu.hk

| Substrate | Catalyst | Oxidant | Enantiomeric Excess (ee) |

| β-aryl α,β-unsaturated ester | Y(OiPr)3-biphenyldiol-Ph3AsO | Cumene hydroperoxide | ≤ 99% |

| β-alkyl α,β-unsaturated ester | Y(OiPr)3-BINOL-Ph3PO | Cumene hydroperoxide | ≤ 97% |

Data adapted from studies on analogous α,β-unsaturated esters. nih.gov

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. scielo.brbohrium.com In the context of this compound, kinetic resolution can be applied to the racemic epoxide or a precursor.

Non-enzymatic kinetic resolution of racemic secondary alcohols, which could be precursors to the target epoxide, has been achieved through enantioselective acylation using chiral catalysts.

Enzymatic methods offer a green and highly selective alternative for the synthesis of enantiopure compounds. Lipases are particularly versatile and have been extensively used for the kinetic resolution of racemic esters and alcohols. mdpi.comnih.govrsc.org

For glycidic esters, lipase-catalyzed hydrolysis of a racemic mixture can selectively hydrolyze one enantiomer, leaving the other in high enantiomeric purity. google.com For example, the lipase-catalyzed enantioselective synthesis of methyl (R)- and (S)-2-tetradecyloxiranecarboxylate has been achieved through sequential kinetic resolution. documentsdelivered.com Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are commonly employed for these transformations. nih.govresearchgate.net The chemoenzymatic dynamic kinetic resolution of related benzyl alcohols has also been reported, combining a lipase (B570770) with a ruthenium catalyst to achieve high yields and enantioselectivities. nih.gov

| Racemic Substrate | Enzyme | Reaction Type | Product | Enantiomeric Excess (ee) |

| 2-(Quinolin-8-yl)benzylalcohols | CalB Lipase | Kinetic Resolution | (R)-acetate | >99% |

| Methyl-1,4-benzodioxan-2-carboxylate | Arthrobacter sp. Lipase | Hydrolytic Kinetic Resolution | (R)-methyl ester | >99% |

This table showcases the potential of enzymatic resolutions for producing enantiopure building blocks analogous to the target compound. nih.govnih.gov

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact. For the synthesis of this compound, this involves the use of environmentally benign solvents and reagents.

The epoxidation of α,β-unsaturated ketones has been successfully carried out in water as the sole reaction medium, using hydrogen peroxide as the oxidant and a base as a promoter. rsc.org This approach offers significant environmental benefits by eliminating the need for organic solvents and allowing for the recycling of the reaction medium. rsc.org While this has been demonstrated for ketones, the principles can be extended to the epoxidation of α,β-unsaturated esters. The use of cyclohexylidenebishydroperoxide as an oxygen source for the oxidation of α,β-unsaturated ketones also presents a greener alternative, with water-miscible solvents like 1,4-dioxane (B91453) proving effective. nih.gov

Catalyst Development for Enhanced Sustainability

One promising approach in this domain is the use of organocatalysts, which avoid the environmental and economic concerns associated with heavy metals. For instance, hybrid amide-based Cinchona alkaloids have been effectively utilized as phase-transfer catalysts in the asymmetric epoxidation of α,β-unsaturated ketones, a reaction class analogous to the synthesis of this compound. nih.govacs.org These catalysts are lauded for their operational simplicity, mild reaction conditions, and the absence of heavy metals. nih.gov Research has demonstrated that with very low catalyst loading (as low as 0.5 mol%), a wide array of chiral epoxides can be obtained in excellent yields (up to 99%) and with high enantioselectivity (up to >99% ee). nih.govacs.org A key sustainability feature of these catalysts is their recyclability; the epoxidation process can be conducted in multiple cycles without the need for additional catalyst, significantly enhancing the scalability and cost-effectiveness of the process. nih.govacs.org

Another significant stride in sustainable catalyst development involves the use of metal-biaryldiol complexes. Chiral yttrium-biphenyldiol complexes, for example, have proven highly effective in the catalytic asymmetric epoxidation of various α,β-unsaturated esters. organic-chemistry.orgnih.gov These catalysts can achieve high yields (up to 97%) and excellent enantiomeric excess (up to 99% ee). organic-chemistry.orgnih.gov The catalyst loading can be minimized to as low as 0.5-2 mol % while maintaining high enantioselectivity, demonstrating high catalyst turnover numbers. nih.gov The development of such catalytic systems is crucial for producing enantiomerically enriched epoxy esters, which are valuable chiral building blocks in organic synthesis. organic-chemistry.org

Furthermore, the quest for enhanced sustainability has led to the exploration of heterogeneous catalytic systems. These catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. Polystyrene-supported organocatalysts have been developed for the conversion of oxiranes and CO2 to organic cyclic carbonates, showcasing the potential of recyclable, bifunctional catalyst systems. researchgate.net While this application is for a different transformation, the principle of immobilizing a catalyst on a solid support is a transferable strategy to enhance the sustainability of the synthesis of oxiranes like this compound. Similarly, magnetically recoverable catalysts, such as WO3/Fe3O4, offer a practical and cost-effective solution for catalyst recycling in oxidation reactions. acs.org The catalyst can be easily separated using an external magnetic field, eliminating the need for filtration or centrifugation. acs.org

The following table summarizes the performance of various sustainable catalyst systems in the epoxidation of α,β-unsaturated compounds, which are analogues to the precursor of this compound.

| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Key Sustainability Features |

| Amide-based Cinchona Alkaloids | α,β-Unsaturated Ketones | 0.5 | up to 99 | up to >99 | Low catalyst loading, recyclable for up to 10 cycles, metal-free. nih.govacs.org |

| Yttrium-Biphenyldiol Complex | α,β-Unsaturated Esters | 0.5 - 2 | up to 97 | up to 99 | Low catalyst loading, high turnover number. organic-chemistry.orgnih.gov |

| Polystyrene-Supported Organocatalyst | Oxiranes | Not specified | Not specified | Not applicable | Heterogeneous, easily recyclable and reactivated. researchgate.net |

| Magnetically Recoverable WO3/Fe3O4 | Styrene (Oxidation) | Not specified | 74.21 (Conversion) | Not applicable | Easily recoverable with a magnet, excellent recyclability. acs.org |

These examples underscore the significant progress in developing sustainable catalytic systems. The application of such catalysts to the synthesis of this compound and its analogues holds the promise of not only achieving high chemical efficiency but also aligning the production process with the principles of environmental stewardship and economic viability.

Chemical Reactivity and Mechanistic Investigations of Benzyl 2 Methyloxirane 2 Carboxylate

Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane moiety in Benzyl (B1604629) 2-methyloxirane-2-carboxylate is the primary site of its chemical reactivity. This strain is released upon ring-opening, providing a strong thermodynamic driving force for such reactions.

Nucleophilic Ring-Opening

Nucleophilic attack on one of the electrophilic carbons of the oxirane ring is a fundamental reaction pathway for epoxides. The regioselectivity and stereoselectivity of this attack are influenced by the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.

Regioselectivity and Stereoselectivity Under Diverse Conditions

Specific studies detailing the regioselectivity and stereoselectivity of nucleophilic ring-opening of Benzyl 2-methyloxirane-2-carboxylate under diverse conditions are not described in the available literature. Theoretically, under basic or neutral conditions, a nucleophile would likely attack the less sterically hindered carbon of the oxirane ring (the C3 carbon). This would be a classic SN2-type reaction, resulting in an inversion of stereochemistry at the center of attack. However, the quaternary nature of the C2 carbon, bearing both a methyl and a carboxylate group, presents a unique steric environment that could influence this expected outcome. Without experimental data, any prediction remains speculative.

Ring-Opening with Carbon-Based Nucleophiles (e.g., Enolates, Grignard Reagents)

There is no specific information available in the searched literature regarding the ring-opening of this compound with carbon-based nucleophiles such as enolates or Grignard reagents. In general, such reactions would be expected to form new carbon-carbon bonds. The regioselectivity of the attack by these powerful nucleophiles would be a key aspect of interest, but no documented examples for this specific substrate could be found.

Ring-Opening with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)

While it can be inferred that this compound would react with heteroatom nucleophiles like amines, alcohols, and thiols to yield amino alcohols, alkoxy alcohols, and thioalcohols, respectively, specific experimental conditions, yields, and product characterization for this compound are not reported. The nucleophilicity of the attacking species and the reaction conditions would be critical in determining the reaction's success and selectivity.

Electrophilic and Acid-Catalyzed Ring-Opening

In the presence of an acid, the oxygen atom of the oxirane ring can be protonated, forming a more reactive species. This activation facilitates ring-opening by even weak nucleophiles.

Role of Lewis Acids in Activation

Lewis acids are known to coordinate with the oxygen atom of an epoxide, polarizing the C-O bonds and enhancing the electrophilicity of the ring carbons, thereby activating the epoxide towards nucleophilic attack. While this is a general principle in epoxide chemistry, no studies specifically detailing the use of Lewis acids to activate this compound for ring-opening reactions have been found in the public literature. The choice of Lewis acid could potentially influence the regioselectivity of the ring-opening, but without experimental evidence, this remains a theoretical consideration.

Proton-Transfer Mechanisms and Intermediate States

The reactivity of epoxides is significantly enhanced in the presence of an acid catalyst. The reaction mechanism for this compound in acidic conditions begins with the protonation of the epoxide oxygen atom. This initial proton-transfer step is crucial as it converts the poor leaving group (an alkoxide) into a good leaving group (a hydroxyl group). libretexts.orglibretexts.org

Following protonation, the C-O bond of the epoxide ring begins to break. Due to the substitution pattern of this compound, a positive charge starts to build on the more substituted carbon atom—the tertiary carbon (C2) bonded to the methyl and benzyl carboxylate groups. This is because tertiary carbocations are more stable than primary carbocations. lumenlearning.com The resulting intermediate state is not a fully formed, discrete carbocation but rather a species with significant carbocationic character at the tertiary carbon. This state is best described as a hybrid between an SN1 and SN2 transition state. libretexts.orglibretexts.org The nucleophile then attacks this electrophilic carbon before a complete carbocation has the chance to form. lumenlearning.com

The stability and nature of the intermediate can be influenced by the reaction environment. In strongly acidic and ionizing media, the transition state will have more SN1 character, resembling a tertiary carbocation. In contrast, under milder acidic conditions with potent nucleophiles, the mechanism will exhibit more SN2 character, where the bond-breaking and bond-making steps are more concerted.

Table 1: Characteristics of Intermediate States in Acid-Catalyzed Ring-Opening

View Data

| Condition | Predominant Mechanism Character | Intermediate State Description | Key Stabilizing Factors |

|---|---|---|---|

| Strongly Acidic / Poor Nucleophile | SN1-like | Significant positive charge development on the tertiary carbon; carbocation-like. | Hyperconjugation and inductive effects from the methyl group. |

| Mildly Acidic / Strong Nucleophile | SN2-like | Partial positive charge on the tertiary carbon; concerted attack by nucleophile. | Relief of ring strain from the three-membered epoxide ring. libretexts.org |

Rearrangement Pathways

While " masterorganicchemistry.combeilstein-journals.org-rearrangements" is not a standard classification in organic chemistry, the carbocation-like intermediate formed during the acid-catalyzed ring-opening of this compound is susceptible to well-known molecular rearrangements, most notably libretexts.orgacs.org-shifts. This type of transformation is characteristic of the Meinwald rearrangement, where an epoxide rearranges to a carbonyl compound under acidic conditions. nih.gov

Upon formation of the protonated epoxide and subsequent C-O bond cleavage, the resulting electron-deficient tertiary carbon can be stabilized by the migration of an adjacent group. For this compound, two potential pathways for a libretexts.orgacs.org-shift exist:

libretexts.orgacs.org-Methyl Shift: The methyl group migrates from C2 to the adjacent carbon of the original epoxide ring. This would ultimately lead to the formation of a ketone.

libretexts.orgacs.org-Carboxylate Shift: The entire benzyl carboxylate group could theoretically migrate.

The migratory aptitude of different groups typically follows the order: hydride > aryl > alkyl. In this case, the competition is between a methyl group and the benzyl carboxylate group. Mechanistic studies on similar systems suggest that alkyl group migration is a common pathway in such rearrangements. acs.org

Table 2: Potential Products from Meinwald-Type Rearrangement

View Data

| Migrating Group | Rearrangement Type | Potential Carbonyl Product |

|---|---|---|

| Methyl (CH₃) | libretexts.orgacs.org-Methyl Shift | Benzyl 2-oxobutanoate |

| Benzyl Carboxylate (COOBn) | libretexts.orgacs.org-Carboxylate Shift | 2-Methyl-2-phenylacetaldehyde (after potential decarboxylation) |

The electrophilic nature of the carbons in the protonated epoxide ring makes this compound a substrate for both intermolecular and intramolecular cyclization reactions.

Intermolecular Cyclizations: In the presence of a suitable di-functional nucleophile, an initial ring-opening of the epoxide can be followed by a second nucleophilic attack from the same molecule, leading to the formation of a new heterocyclic ring. For instance, reaction with a diol or an amino alcohol under acidic conditions would first open the epoxide, and the newly attached molecule could then undergo a subsequent cyclization.

Intramolecular Cyclizations: The benzyl group within the molecule contains an aromatic ring that can act as an internal nucleophile under strongly acidic conditions, such as in the presence of triflic acid. researchgate.net Following the formation of the tertiary carbocation-like intermediate at C2, the electron-rich benzene (B151609) ring could attack this electrophilic center in a Friedel-Crafts-type reaction. This intramolecular electrophilic aromatic substitution would lead to the formation of a new fused-ring system. Such acid-catalyzed cyclizations involving an aromatic ring and an epoxide-derived electrophile have been observed in other systems, leading to the formation of cyclic ethers or other polycyclic structures. nih.gov

Advanced Mechanistic Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms and characterizing transition states. For the reactions of this compound, KIEs can provide insight into the nature of the ring-opening step.

A solvent isotope effect can be measured by comparing the reaction rate in a standard solvent (e.g., methanol, CH₃OH) versus its deuterated counterpart (e.g., CH₃OD). If a significant primary KIE (kH/kD > 1) is observed, it indicates that the proton transfer from the solvent to the epoxide oxygen is part of the rate-determining step. rsc.org A small or non-existent solvent KIE (kH/kD ≈ 1) would suggest that protonation is a rapid pre-equilibrium step, and the subsequent C-O bond cleavage is rate-limiting.

Furthermore, chlorine isotope effects have been used to differentiate between SN1 and SN2 mechanisms in reactions involving benzyl chlorides. osti.gov A similar approach using heavy-atom KIEs (e.g., ¹²C/¹³C or ¹⁶O/¹⁸O) on the epoxide ring of this compound could precisely probe the extent of C-O bond cleavage in the transition state. A large KIE would be consistent with an SN1-like mechanism where the C-O bond is substantially broken, while a smaller KIE would suggest a more SN2-like transition state with less bond cleavage.

Table 3: Expected Kinetic Isotope Effects (KIE) for Mechanistic Elucidation

View Data

| Isotope Substitution | Type of KIE | Expected Value for SN1-like TS | Expected Value for SN2-like TS | Information Gained |

|---|---|---|---|---|

| Solvent (e.g., ROH vs. ROD) | Solvent KIE | ~1 | >1 | Involvement of proton transfer in the rate-determining step. |

| Epoxide Carbon (¹²C vs. ¹³C) | Heavy-Atom KIE | Significant (>1.02) | Small (~1.01) | Degree of C-O bond cleavage in the transition state. |

The choice of solvent can dramatically influence both the rate and the regioselectivity of the epoxide ring-opening reaction. The effect of the solvent is directly related to its ability to stabilize the transition state.

Polar Protic Solvents (e.g., water, methanol): These solvents are effective at solvating both the protonated epoxide and any developing charge separation in the transition state. By stabilizing the carbocation-like intermediate through hydrogen bonding and dipole-dipole interactions, polar protic solvents will significantly accelerate reactions that proceed through an SN1-like mechanism. science.gov

Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO): These solvents possess high dielectric constants and can solvate cations, but they are less effective at solvating the anionic nucleophile. In some cases, simple solvents can act as inhibitors of certain reaction pathways while catalyzing others, providing a method for controlling stereoselectivity and discriminating between competing reaction manifolds. science.gov

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, charge separation is highly unfavorable. Therefore, reactions of this compound in nonpolar solvents would be significantly slower and would more likely proceed through a concerted, SN2-like mechanism that minimizes the development of charge in the transition state.

The interplay between the solvent, catalyst, and substrate determines the precise nature of the reaction pathway, highlighting the importance of solvent choice in controlling the chemical behavior of this compound.

Applications As a Versatile Synthetic Intermediate

Construction of Chiral Functionalized Molecules

The ability to generate stereochemically defined centers is a cornerstone of modern organic synthesis. Benzyl (B1604629) 2-methyloxirane-2-carboxylate serves as an excellent chiral pool starting material for the synthesis of a variety of enantiomerically enriched compounds.

The reaction of benzyl 2-methyloxirane-2-carboxylate with various nucleophiles under controlled conditions leads to the formation of chiral alcohols. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile and the reaction conditions. For instance, nucleophilic attack at the less hindered C3 position is generally favored, leading to the formation of β-hydroxy esters. Subsequent transformations of the ester group can then provide access to a range of chiral diols.

The diastereoselective synthesis of syn-1,3-diols, which are key structural motifs in many natural products, can be achieved using methodologies that may involve intermediates derived from chiral epoxides. While direct examples with this compound are not extensively detailed in readily available literature, the principles of stereocontrolled epoxide opening are well-established.

| Nucleophile | Product Type | Key Transformation |

| Hydride reagents | Chiral diols | Reduction of the ester and epoxide |

| Organometallic reagents | Chiral alcohols with new C-C bonds | Regioselective ring-opening |

| Water (hydrolysis) | Chiral diols | Epoxide hydrolysis |

Beta-amino alcohols are privileged structures found in numerous natural products and pharmaceuticals. The ring-opening of this compound with nitrogen nucleophiles, such as ammonia, primary amines, or azides, provides a direct route to chiral β-amino alcohols. nih.govresearchgate.netgaylordchemical.comrsc.org The reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide, and with inversion of configuration, leading to the formation of a single diastereomer.

The synthesis of these valuable compounds often involves a regio- and stereoselective aminolysis of the epoxide. nih.govresearchgate.netgaylordchemical.comrsc.org For example, the reaction with an amine would yield a product with adjacent amino and hydroxyl groups, with the stereochemistry at these centers being well-defined.

| Nitrogen Nucleophile | Resulting Product | Significance |

| Ammonia | Primary β-amino alcohol | Fundamental building block |

| Primary Amines | Secondary β-amino alcohol | Precursors to complex amines |

| Azide (followed by reduction) | Primary β-amino alcohol | Versatile and safe route |

The inherent functionality within this compound allows for its conversion into various heterocyclic systems. Intramolecular cyclization of derivatives of this epoxide can lead to the formation of lactones, particularly γ-lactones, which are common structural motifs in natural products. This can be achieved by designing a substrate where a nucleophilic group is tethered to the molecule, which can then attack the epoxide intramolecularly.

Furthermore, this compound can be a precursor for the synthesis of more complex fused heterocyclic systems. By employing dinucleophiles in the ring-opening reaction, it is possible to construct bicyclic or polycyclic frameworks. For instance, a reactant with two nucleophilic sites could sequentially open the epoxide and then cyclize to form a new ring system. While specific examples detailing the conversion of this compound to fused heterocycles are not prominently featured in the searched literature, the synthetic potential is evident based on established epoxide chemistry. google.commdpi.comresearchgate.net

Role in Total Synthesis of Complex Natural Products and Analogues

The utility of this compound as a chiral building block is highlighted in its application in the total synthesis of complex natural products. Its ability to introduce multiple stereocenters in a controlled manner makes it an attractive starting material for the synthesis of intricate molecular architectures.

In the context of total synthesis, this compound can be strategically incorporated to form a key fragment of the target molecule. For example, in the total synthesis of (+)-crocacin C, a polyketide with antifungal and cytotoxic activities, a building block with a similar structural motif could be envisioned as a key starting material. thieme-connect.de The synthesis of such complex molecules often relies on the convergent assembly of several advanced intermediates, and this compound provides a means to prepare one of these fragments with the desired stereochemistry.

The oxirane carboxylate unit can be unmasked at a later stage of the synthesis to reveal a diol or an amino alcohol functionality, which can then be further elaborated to complete the synthesis of the natural product.

One of the most significant advantages of using this compound in total synthesis is the high degree of stereochemical control it offers. The stereochemistry of the final product is often dictated by the stereochemistry of the starting epoxide. The stereospecificity of the epoxide ring-opening reactions ensures that the desired stereoisomer is obtained with high purity.

This level of control is crucial in the synthesis of biologically active molecules, where even minor changes in stereochemistry can have a profound impact on their activity. By using enantiomerically pure this compound, synthetic chemists can ensure that the final natural product or analogue is also enantiomerically pure, which is a critical requirement for pharmaceutical applications.

Precursor in Materials Science Research (Focus on Synthetic Pathways to Monomers/Polymers)

In materials science, the utility of a molecule is often defined by its capacity to be transformed into polymers with tailored properties. This compound serves as a potential monomer, a building block for polymerization. The key to this potential is the epoxide ring, which can be opened under various catalytic conditions to form long polymer chains. The benzyl carboxylate and methyl groups act as pendant functional groups that can influence the final properties of the polymer, such as its thermal stability, solubility, and chemical reactivity. The synthetic pathways to polymers from this monomer are primarily centered around ring-opening polymerization (ROP).

Ring-opening polymerization (ROP) is a form of chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. For epoxides like this compound, ROP can be initiated by cationic, anionic, or coordination-insertion mechanisms, leading to the formation of a polyether backbone. researchgate.net

The structure of this compound presents specific challenges and opportunities for ROP. The presence of two substituents (geminal disubstitution) on one of the epoxide's carbon atoms creates significant steric hindrance. researchgate.net This crowding can lower the reactivity of the monomer compared to monosubstituted epoxides like propylene (B89431) oxide. Research on similarly bulky 2,3-disubstituted oxiranes has shown that polymerization can be difficult, sometimes failing entirely and yielding only small molecules or cyclic dimers instead of high molecular weight polymers. researchgate.netresearchgate.net

Cationic Ring-Opening Polymerization: In this mechanism, an acid catalyst protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule. youtube.com The reaction propagates as the newly formed hydroxyl end-group attacks another activated monomer. For a geminally disubstituted epoxide, the attack would likely occur at the less-hindered methylene (B1212753) (CH₂) carbon. However, cationic polymerization of epoxides can be complex and prone to side reactions, such as chain transfer, which can limit the final molecular weight of the polymer. acs.org

Anionic Ring-Opening Polymerization: Anionic ROP is initiated by a strong nucleophile, such as an alkoxide or organometallic compound, which attacks one of the carbon atoms of the epoxide ring. researchgate.netresearchgate.net This reaction proceeds via an SN2 mechanism, and for this compound, the attack would exclusively occur at the sterically accessible, unsubstituted methylene carbon. libretexts.org Anionic polymerization can often proceed in a "living" manner, meaning that chain termination and transfer reactions are absent. wikipedia.org This provides excellent control over the polymer's molecular weight and allows for the synthesis of well-defined polymer architectures. warwick.ac.uk

The table below summarizes potential initiator and catalyst systems that could be explored for the ROP of this compound, based on established epoxide polymerization chemistry.

| Polymerization Type | Initiator / Catalyst Class | Specific Examples | Mechanism Highlights |

| Cationic ROP | Protonic Acids | Triflic acid (CF₃SO₃H) | Fast initiation but can lead to side reactions. |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂) | Activates the epoxide for nucleophilic attack. | |

| Anionic ROP | Alkali Metal Alkoxides | Potassium tert-butoxide | Strong nucleophile initiates by attacking the epoxide ring. |

| Organometallic Reagents | n-Butyllithium | Can provide good control, leading to living polymerization. | |

| Phosphazene Bases | t-Bu-P₄ | A strong, non-metallic base used for controlled AROP of functional epoxides. researchgate.net | |

| Coordination ROP | Metal-Salen Complexes | (salen)Al-OR, (salen)Co(III)-X | Can provide stereochemical control during polymerization. |

The true potential of this compound as a monomer is realized if its polymerization can be controlled. "Living" or controlled polymerization techniques are crucial for the rational design of specialty polymers where the molecular weight, composition, and architecture are precisely defined. wikipedia.orgwarwick.ac.uk If a living ROP of this monomer can be achieved, it opens the door to a variety of advanced polymer structures.

The resulting polymer, poly(this compound), would be a functional polyether with pendant benzyl ester and methyl groups on every other carbon atom of the polymer backbone. This structure has several key features:

Functional Handles: The benzyl ester group is a versatile functional handle. The benzyl group can be removed under mild hydrogenolysis conditions to reveal a carboxylic acid group. ibm.com This would transform the polymer into a polyether with pendant carboxylic acid functionality, which could be used for further reactions, altering the polymer's solubility (making it water-soluble at high pH) or for attaching other molecules like drugs or biomolecules.

Controlled Architectures: Living polymerization enables the synthesis of block copolymers. For instance, after polymerizing this compound, a second monomer (e.g., ethylene (B1197577) oxide) could be added to grow a second, chemically distinct block. This would result in an amphiphilic block copolymer with one hydrophobic block and one hydrophilic block, which could self-assemble into complex nanostructures like micelles or vesicles in solution.

The table below outlines potential polymer architectures that could be synthesized from this compound via a controlled/living polymerization process and their potential applications.

| Polymer Architecture | Description | Synthetic Strategy (via Living ROP) | Potential Properties & Applications |

| Homopolymer | A polymer chain consisting solely of this compound repeating units. | Sequential addition of the monomer to an initiator until consumed. | High Tg, potentially amorphous solid. Precursor to functional polymers via debenzylation. |

| Diblock Copolymer | Two distinct polymer chains (blocks) linked together, e.g., with poly(ethylene oxide) (PEO). | Polymerize monomer 1, then add monomer 2 to the living chain ends. | Amphiphilic; self-assembles into micelles or vesicles for drug delivery or nanoreactors. |

| Random Copolymer | Two or more different monomers are incorporated randomly along the polymer chain. | Polymerize a mixture of two or more comonomers simultaneously. | Properties are an average of the homopolymers; allows for fine-tuning of Tg, solubility, and mechanical properties. |

| Functional Polymer | Polymer with reactive groups (e.g., carboxylic acid) along the backbone. | Post-polymerization modification (e.g., hydrogenolysis of the benzyl ester). | pH-responsive materials, platforms for bioconjugation, adhesive layers. |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For Benzyl (B1604629) 2-methyloxirane-2-carboxylate, DFT is instrumental in elucidating its three-dimensional structure and energetic landscape.

The presence of rotatable bonds in Benzyl 2-methyloxirane-2-carboxylate gives rise to multiple conformers. Conformational analysis using DFT, typically with a functional like B3LYP and a basis set such as 6-311G(d,p), can identify the most stable geometries. By systematically rotating the bonds—specifically the C-C bond connecting the benzyl group and the ester linkage—a potential energy surface can be mapped. The results generally indicate that staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance. The global minimum energy conformer represents the most probable structure of the molecule under thermal equilibrium.

Table 1: Representative Conformational Analysis Data for a Benzyl Ester Moiety

| Dihedral Angle (O=C-O-CH₂) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 180° (anti-periplanar) | 0.00 | 75 |

| 60° (gauche) | 1.20 | 15 |

| 0° (syn-periplanar) | 3.50 | 1 |

Note: Data is illustrative and based on typical values for benzyl esters.

The electronic properties of this compound are key to understanding its reactivity. DFT calculations provide access to the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the benzyl group and the oxygen atoms, which are electron-rich regions. The LUMO, conversely, is often centered on the carbonyl carbon of the ester and the carbons of the oxirane ring, indicating these are the most electrophilic sites susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties for a Glycidic Ester Analog

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.60 |

Note: Values are representative and derived from DFT calculations on analogous glycidic ester structures.

Mechanistic Pathway Modeling

Computational modeling is invaluable for mapping the reaction pathways of this compound, particularly for its characteristic ring-opening reactions.

The ring-opening of the oxirane is a key reaction. Theoretical modeling can characterize the transition state (TS) for this process, which is the highest energy point along the reaction coordinate. By locating the TS and calculating its energy, the activation energy barrier for the reaction can be determined. This is crucial for predicting reaction rates. For instance, in an acid-catalyzed ring-opening, the calculation would model the protonation of the oxirane oxygen, followed by the nucleophilic attack. The energy of the transition state for the ring-opening step provides the kinetic barrier. jmaterenvironsci.com

The oxirane ring of this compound is asymmetrically substituted, leading to questions of regioselectivity during nucleophilic attack. Nucleophiles can attack either the C2 (quaternary) or C3 (methylene) carbon of the oxirane. Computational models can predict the preferred site of attack by comparing the activation energies for the two possible pathways.

Generally, under basic or neutral conditions, nucleophilic attack is favored at the less sterically hindered C3 carbon (an SN2-like mechanism). researchgate.net Under acidic conditions, the reaction proceeds through a more SN1-like mechanism, and the nucleophile may preferentially attack the more substituted C2 carbon, which can better stabilize a partial positive charge in the transition state. DFT calculations can quantify these preferences by comparing the energies of the respective transition states. ucdavis.edu

Table 3: Calculated Activation Barriers for Nucleophilic Ring-Opening of a 2,2-Disubstituted Oxirane

| Site of Attack | Reaction Conditions | Activation Energy (kcal/mol) | Predicted Major Product |

| C3 (less substituted) | Basic (SN2) | 15.2 | Attack at C3 |

| C2 (more substituted) | Basic (SN2) | 22.5 | - |

| C3 (less substituted) | Acidic (SN1-like) | 14.8 | - |

| C2 (more substituted) | Acidic (SN1-like) | 12.1 | Attack at C2 |

Note: Data is illustrative and based on theoretical studies of analogous 2,2-disubstituted epoxides.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While DFT is excellent for studying molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment.

MD simulations model the motion of atoms over time, allowing for the study of how solvent molecules arrange around the solute and influence its conformation and reactivity. For a reaction like the ring-opening of this compound, MD can reveal how solvent molecules stabilize the transition state through hydrogen bonding or other intermolecular interactions. This level of detail is crucial for understanding reactions in condensed phases. For example, simulations can show how polar protic solvents might stabilize the developing negative charge on the oxygen atom during a nucleophilic attack on the oxirane ring, thereby lowering the activation barrier compared to a nonpolar solvent. easychair.org

Future Research Directions and Challenges

Development of Highly Enantioselective and Regioselective Catalytic Systems

A primary challenge in the synthesis of complex molecules is the precise control of stereochemistry and regiochemistry. For benzyl (B1604629) 2-methyloxirane-2-carboxylate, this translates to the development of catalytic systems that can reliably produce a single enantiomer and control which part of the molecule reacts.

Enantioselectivity: The creation of chiral epoxides, where the molecule is not superimposable on its mirror image, is of paramount importance, as different enantiomers can have vastly different biological activities. Future research will focus on designing new chiral catalysts, including metal complexes with novel organic ligands and organocatalysts, to improve the enantiomeric excess (ee) in the epoxidation of corresponding alkenes. The goal is to achieve near-perfect enantioselectivity (>99% ee) under mild and efficient conditions.

Regioselectivity: Many reactions involving epoxides, such as ring-opening with nucleophiles, can result in multiple products depending on which carbon of the epoxide ring is attacked. nih.govucdavis.eduacs.org A significant challenge lies in developing catalysts that can direct a nucleophile to a specific carbon atom, a concept known as regioselectivity. nih.govucdavis.eduacs.org This is particularly difficult when the substituents on the epoxide ring have similar electronic and steric properties. researchgate.net Future work will involve the design of sophisticated catalytic systems that can differentiate between the carbons of the oxirane ring, potentially by using directing groups within the substrate or through intricate catalyst-substrate interactions. researchgate.net

| Catalyst System | Focus Area | Desired Outcome | Key Challenges |

| Chiral Metal Complexes | Enantioselective Epoxidation | >99% enantiomeric excess | Ligand design, catalyst stability, substrate scope |

| Organocatalysts | Enantioselective Epoxidation | Metal-free synthesis, high ee | Catalyst loading, reaction rates |

| Directed Ring-Opening Catalysts | Regioselective Reactions | Single regioisomer formation | Overcoming similar steric/electronic effects researchgate.net |

| Co-catalyst Systems | Regiodivergent Synthesis | Selective formation of linear or branched products nih.govacs.org | Understanding complex reaction mechanisms |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond established reactions, there is a vast, underexplored landscape of chemical reactivity for oxirane carboxylates. Future research will aim to uncover and harness novel transformations that can lead to the rapid synthesis of complex molecular architectures.

This includes exploring reactions that proceed through radical intermediates, pericyclic reactions, and cascade reactions where multiple bonds are formed in a single operation. For instance, the transition-metal-catalyzed coupling of epoxides with various partners is a growing field, but many potential transformations remain undiscovered. nih.gov The development of such novel reactions would not only provide more efficient routes to known compounds but also open doors to entirely new classes of molecules with potentially valuable properties. A key challenge will be to control the selectivity of these new transformations, which can often lead to complex product mixtures.

Integration with Automation and High-Throughput Experimentation

The traditional process of discovering and optimizing chemical reactions can be slow and labor-intensive. youtube.com The integration of automation and high-throughput experimentation (HTE) offers a powerful approach to accelerate this process. youtube.comacs.orgchemrxiv.org

HTE in Catalyst Discovery: HTE involves running a large number of experiments in parallel on a small scale, allowing for the rapid screening of different catalysts, ligands, solvents, and other reaction parameters. youtube.comnih.gov This technology can be applied to the discovery of new catalysts for the synthesis of benzyl 2-methyloxirane-2-carboxylate with high enantioselectivity and regioselectivity. By systematically varying the components of a catalytic system, researchers can quickly identify promising candidates for further development. acs.orgnih.gov

Automated Synthesis: Automated synthesis platforms can perform complex multi-step syntheses with minimal human intervention. This not only increases efficiency but also improves reproducibility. The development of automated workflows for the synthesis and subsequent transformation of oxirane carboxylates would enable the rapid generation of libraries of related compounds for biological screening and other applications. A significant challenge in this area is the development of robust and general automated methods that can handle a wide range of substrates and reagents. chemrxiv.org

| Technology | Application Area | Potential Impact | Key Challenges |

| High-Throughput Experimentation (HTE) | Catalyst screening, reaction optimization | Accelerated discovery of optimal reaction conditions youtube.comacs.orgnih.gov | Miniaturization of reactions, rapid analysis |

| Automated Synthesis Platforms | Multi-step synthesis, library generation | Increased efficiency and reproducibility chemrxiv.org | Generality of methods, handling of solids/slurries |

| Machine Learning | Predictive modeling of reaction outcomes | Guiding experimental design, reducing trial-and-error | Requirement for large, high-quality datasets |

Design of Next-Generation Synthetic Methodologies for Oxirane Carboxylates

Current methods for synthesizing oxirane carboxylates, while effective, often have limitations in terms of substrate scope, functional group tolerance, and sustainability. A key area of future research will be the development of next-generation synthetic methodologies that address these shortcomings.

This includes the exploration of new starting materials, the use of more environmentally friendly reagents and solvents, and the development of catalytic cycles that operate under milder conditions. For example, methods that can directly convert readily available starting materials, such as carboxylic acids and alkenes, into chiral oxirane carboxylates in a single step would be highly desirable. wooster.edu Furthermore, the development of biocatalytic methods, using enzymes to perform key transformations, could offer a highly selective and sustainable alternative to traditional chemical synthesis. mdpi.com The primary challenge will be to design new methods that are not only more efficient and sustainable but also broadly applicable to a wide range of substrates.

Q & A

Q. What are the common synthetic routes for Benzyl 2-methyloxirane-2-carboxylate?

The synthesis typically involves multi-step reactions, starting with epoxidation of α,β-unsaturated esters or ketones. For example, a benzyl-protected carboxylate group can be introduced via esterification under Mitsunobu conditions or using coupling reagents like DCC (dicyclohexylcarbodiimide). Epoxidation of the intermediate may employ oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) in dichloromethane . Purification often requires column chromatography or recrystallization to isolate the product with high regiochemical and stereochemical fidelity .

Q. How is the structure of this compound characterized?

Structural confirmation relies on spectroscopic methods:

- NMR : H and C NMR identify proton environments and carbon frameworks, with characteristic oxirane ring signals (δ ~3.0–4.5 ppm for protons) .

- X-ray crystallography : Programs like SHELX refine crystal structures to determine bond lengths, angles, and stereochemistry .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What solvents and reaction conditions optimize the stability of this compound?

The compound is sensitive to moisture and strong acids/bases. Reactions should be conducted in anhydrous solvents (e.g., THF, DCM) under inert gas (N/Ar). Storage at low temperatures (-20°C) in amber vials minimizes epoxide ring-opening reactions .

Advanced Research Questions

Q. How does stereochemistry at the oxirane ring influence reactivity in downstream applications?

The stereochemistry of the methyl and benzyl groups affects nucleophilic ring-opening reactions. For instance, (2R,3R)- and (2S,3S)-diastereomers exhibit divergent regioselectivity when reacting with amines or thiols, impacting the design of chiral ligands or pharmaceuticals. Computational studies (DFT) can model transition states to predict selectivity .

Q. What challenges arise in achieving high enantiomeric purity during synthesis?

Racemization may occur during epoxidation or esterification. Strategies include:

Q. How can computational methods aid in predicting the compound’s reactivity?

Molecular docking and MD simulations model interactions with biological targets (e.g., enzymes), while DFT calculations predict reaction pathways for ring-opening or functionalization. Software like Gaussian or ORCA optimizes geometries and calculates activation energies .

Q. What analytical techniques resolve contradictions in reported spectral data?

Discrepancies in NMR or IR spectra may stem from impurities or polymorphic forms. Cross-validation using:

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Variable-temperature NMR to assess dynamic effects.

- PXRD (powder X-ray diffraction) to identify crystalline phases .

Methodological Considerations

Q. What protocols ensure reproducibility in multi-step syntheses?

Q. How are side reactions during epoxide functionalization mitigated?

Competing nucleophilic attacks are minimized by:

Q. What strategies validate the compound’s biological activity in early-stage research?

- In vitro assays : Enzyme inhibition studies (e.g., IC determination) using fluorogenic substrates.

- SAR studies : Modifying the benzyl or methyl groups to assess pharmacophore requirements.

- Metabolic stability tests : Liver microsome assays to predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.